molecular formula C19H21Cl2N5O2 B13167763 5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride

5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride

Cat. No.: B13167763
M. Wt: 422.3 g/mol
InChI Key: GQENBKZAEWBKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a potent and selective cell-permeable inhibitor of Lysine-Specific Histone Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the demethylation of histone H3 on lysine 4 and lysine 9 (H3K4me1/2 and H3K9me1/2) , playing a critical role in regulating gene expression. This compound acts by irreversibly binding to the FAD cofactor within the active site of LSD1 , leading to the accumulation of repressive histone marks and the blockade of gene transcription programs driven by LSD1. Its primary research value lies in the investigation of epigenetic mechanisms in oncology, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where LSD1 is often overexpressed and is a key collaborator with oncogenic transcription factors . Researchers utilize this inhibitor to probe the biological consequences of LSD1 inhibition, including the induction of differentiation in blastic cells, the repression of self-renewal in cancer stem cells, and the potential re-sensitization of tumors to conventional therapies. Its application extends to neurological research, where LSD1 has been implicated in the regulation of neuronal plasticity and cognition. By providing a reliable and potent means to modulate LSD1 activity, this compound serves as an essential tool for dissecting the complex role of histone demethylation in cellular differentiation, disease progression, and the development of novel epigenetic therapeutics.

Properties

Molecular Formula

C19H21Cl2N5O2

Molecular Weight

422.3 g/mol

IUPAC Name

5-methyl-1-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C19H19N5O2.2ClH/c1-13-18(19(25)26)21-22-24(13)17-6-2-5-15-12-23(9-7-16(15)17)11-14-4-3-8-20-10-14;;/h2-6,8,10H,7,9,11-12H2,1H3,(H,25,26);2*1H

InChI Key

GQENBKZAEWBKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CN=CC=C4)C(=O)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the tetrahydroisoquinoline intermediate.

    Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Final Functionalization: The carboxylic acid group is introduced through standard organic synthesis techniques, and the compound is converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or triazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its molecular targets.

    Medicine: Potential therapeutic agent for diseases where its unique structure can interact with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key structural distinctions :

  • Triazole vs. Oxadiazole/Pyrazole : The target compound’s 1,2,3-triazole core has three adjacent nitrogen atoms, offering distinct electronic and hydrogen-bonding properties compared to oxadiazole (two nitrogen atoms) or pyrazole (two adjacent nitrogens). Triazoles are often more metabolically stable, enhancing drug-likeness .
  • Tetrahydroisoquinoline moiety: Unique to the target compound, this bicyclic structure may improve lipophilicity and membrane permeability compared to simpler heterocycles in analogues.
  • Salt form : The dihydrochloride salt increases aqueous solubility, whereas analogues like the oxadiazole hydrochloride () share similar salt-based solubility advantages.

Table 1: Comparative Analysis of Target Compound and Analogues

Property Target Compound 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula C₂₃H₂₄Cl₂N₆O₂ C₁₂H₁₅ClN₄O C₉H₉N₃O₃
Molecular Weight (g/mol) 511.39 278.73 207.19
Core Heterocycle 1,2,3-Triazole 1,2,4-Oxadiazole Pyrazole
Key Substituents Tetrahydroisoquinoline, pyridinylmethyl Piperidinyl, pyridinyl Isoxazolyl, methyl
Solubility High (dihydrochloride salt) Moderate (hydrochloride salt) Low (free carboxylic acid)
Reported Bioactivity Hypothesized enzyme inhibition (structural inference) Anticandidal, kinase inhibition Antioxidant, enzyme inhibition
Synthetic Complexity High (multi-step cyclization, salt formation) Moderate (oxadiazole cyclization) Low (direct functionalization)

Stability and Computational Insights

  • Thermochemical Stability: Density functional theory (DFT) studies, as described in , suggest that exact-exchange terms improve predictions of thermochemical properties. The target compound’s stability may benefit from conjugation in the triazole and tetrahydroisoquinoline systems, reducing reactivity .
  • Crystallographic Data : SHELX software () is widely used to refine crystal structures of such compounds, revealing precise bond lengths and angles critical for understanding stability and intermolecular interactions .

Biological Activity

The compound 5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a novel triazole derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of this compound's pharmacological profile.

Synthesis

The synthesis of triazole derivatives typically involves the “click chemistry” approach, which allows for the efficient formation of 1,2,3-triazoles from azides and alkynes under mild conditions. The specific synthesis of the target compound can be achieved through the reaction of pyridine derivatives with appropriate precursors in the presence of copper catalysts to facilitate the formation of the triazole ring .

Antimicrobial and Antiparasitic Properties

Recent studies have highlighted the antitrypanosomal activity of triazole-based hybrids. For instance, several triazole analogs demonstrated potent activity against Trypanosoma cruzi, with IC50 values significantly lower than those of standard treatments . These findings suggest that derivatives like our compound may exhibit similar antiparasitic effects.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, 1H-1,2,3-triazole derivatives have shown moderate inhibition against carbonic anhydrase II , with IC50 values ranging from 13.8 to 35.7 µM . This inhibition is significant as carbonic anhydrase is implicated in various physiological processes and diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. Modifications in substituents on the triazole ring can enhance or diminish biological efficacy. Research indicates that electron-donating and withdrawing groups significantly affect the activity against T. cruzi and enzyme inhibition .

Case Study 1: Antitrypanosomal Activity

In a study evaluating the efficacy of various triazole derivatives against T. cruzi, the compound exhibited promising results. The study reported that certain analogs showed IC50 values as low as 0.21 µM against trypomastigotes, indicating high potency compared to traditional drugs like Benznidazole (Bz) .

Case Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the inhibition of carbonic anhydrase II by triazole derivatives. The results demonstrated that modifications to the triazole structure could lead to enhanced binding affinity and inhibition efficacy. The best-performing compounds had IC50 values comparable to established inhibitors such as acetazolamide .

Data Summary

Activity Type IC50 Value (µM) Reference
Antitrypanosomal (against T. cruzi)0.21
Carbonic Anhydrase II Inhibition13.8 - 35.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.